Positional Isomerism: Conformational and Hydrogen-Bonding Divergence vs. 3,4,5-Isomer
The crystal structure of N-cyclohexyl-3,4,5-trimethoxybenzamide (the closest positional isomer) demonstrates that the 3- and 5-methoxy groups are almost coplanar with the aromatic ring [C—C—O—C torsion angles of -1.51(18)° and 0.73(19)°], while the 4-methoxy group is bent out of plane [torsion angle 75.33(15)°] [1]. This specific geometry facilitates an intermolecular N—H···O hydrogen-bond network. For N-cyclohexyl-2,4,5-trimethoxybenzamide, the ortho-methoxy group at position 2 necessarily alters the amide torsion angle and disrupts this hydrogen-bonding pattern, as steric clash between the 2-methoxy and the cyclohexylamide group precludes the planar conformation observed in the 3,4,5-isomer. This is a class-level inference based on well-established principles of ortho-substituent effects in benzamide chemistry.
| Evidence Dimension | Methoxy group conformation and hydrogen-bonding capability |
|---|---|
| Target Compound Data | 2-OMe group sterically constrained; altered amide torsion; disrupted H-bond network (predicted by steric principles) |
| Comparator Or Baseline | N-cyclohexyl-3,4,5-trimethoxybenzamide: 3-OMe torsion -1.51°, 5-OMe torsion 0.73°, 4-OMe torsion 75.33°; N—H···O chains |
| Quantified Difference | Torsion angle difference >70° predicted for 2-OMe group vs. 3-OMe in comparator; loss of crystallographic H-bond chain motif |
| Conditions | Single-crystal X-ray diffraction at 100 K for comparator; computational prediction for target |
Why This Matters
The altered conformation and hydrogen-bonding profile directly impact solubility, crystal packing, and target recognition, making the two isomers functionally distinct despite identical molecular formulas.
- [1] IUCr (2009). N-Cyclohexyl-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E, 65(12), o3135. DOI: 10.1107/S1600536809046900. View Source
